REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1N[C:10](=O)[CH2:9]2.IC.[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[CH3:16][N:17]1[C:18]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:10])[C:4]([CH3:12])([CH3:3])[C:19]1=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.58 mmol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CC(NC12)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h at RT
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
it was extracted with DCM and aqueous sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative HPLC-MS
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(C(C2=CC=CC(=C12)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |